molecular formula C18H21ClN4O4S B13438556 3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride

3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride

Cat. No.: B13438556
M. Wt: 424.9 g/mol
InChI Key: UOTFTJAKOOVYIA-UHFFFAOYSA-N
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Description

3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core, an ethoxybenzenesulfonyl group, and a chloride substituent

Preparation Methods

The synthesis of 3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride involves several steps. One common method includes the following stages:

Chemical Reactions Analysis

3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar compounds include other pyrazolopyrimidines, such as sildenafil citrate, which shares a similar core structure but differs in its substituents and overall molecular configuration . The uniqueness of 3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in medicinal chemistry, organic synthesis, and material science.

Properties

Molecular Formula

C18H21ClN4O4S

Molecular Weight

424.9 g/mol

IUPAC Name

4-ethoxy-3-[1-methyl-3-(2-methylpropyl)-7-oxo-6H-pyrazolo[4,3-d]pyrimidin-5-yl]benzenesulfonyl chloride

InChI

InChI=1S/C18H21ClN4O4S/c1-5-27-14-7-6-11(28(19,25)26)9-12(14)17-20-15-13(8-10(2)3)22-23(4)16(15)18(24)21-17/h6-7,9-10H,5,8H2,1-4H3,(H,20,21,24)

InChI Key

UOTFTJAKOOVYIA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C2=NC3=C(C(=O)N2)N(N=C3CC(C)C)C

Origin of Product

United States

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